molecular formula C13H10Cl3N B3076769 2-Chloro-N-(3,5-dichlorobenzyl)aniline CAS No. 1040691-77-7

2-Chloro-N-(3,5-dichlorobenzyl)aniline

Cat. No.: B3076769
CAS No.: 1040691-77-7
M. Wt: 286.6 g/mol
InChI Key: JGWJGWHQZYMQCN-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,5-dichlorobenzyl)aniline is an organic compound with the molecular formula C13H10Cl3N and a molecular weight of 286.58 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3,5-dichlorobenzyl)aniline typically involves the reaction of 3,5-dichlorobenzyl chloride with 2-chloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3,5-dichlorobenzyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.

    Oxidation and Reduction Reactions: The aniline group can undergo oxidation to form corresponding nitroso or nitro compounds, while reduction can lead to the formation of amines.

    Coupling Reactions: The compound can engage in coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetone.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-N-(3,5-dichlorobenzyl)aniline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,5-dichlorobenzyl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroaniline: Shares the chloroaniline structure but lacks the dichlorobenzyl group.

    3,5-Dichlorobenzyl Chloride: Contains the dichlorobenzyl group but lacks the aniline moiety.

    N-(3,5-Dichlorobenzyl)aniline: Similar structure but without the additional chlorine atom on the aniline ring.

Uniqueness

2-Chloro-N-(3,5-dichlorobenzyl)aniline is unique due to the presence of both the 2-chloroaniline and 3,5-dichlorobenzyl groups in its structure. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[(3,5-dichlorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3N/c14-10-5-9(6-11(15)7-10)8-17-13-4-2-1-3-12(13)16/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWJGWHQZYMQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC(=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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